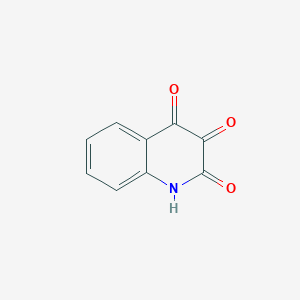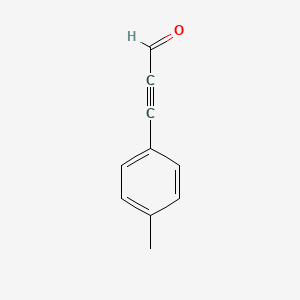
3-(Piperidin-4-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-4-yl)quinoline is a heterocyclic compound that features a quinoline moiety attached to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The quinoline structure is known for its presence in various biologically active molecules, making this compound a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)quinoline typically involves the reaction of quinoline derivatives with piperidine. One common method is the nucleophilic substitution reaction where a halogenated quinoline reacts with piperidine under basic conditions. For example, 3-chloroquinoline can be reacted with piperidine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Piperidin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation methods with catalysts such as palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(Piperidin-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-4-yl)quinoline involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar structure but without the piperidine ring.
Piperidine: A simple heterocyclic compound without the quinoline moiety.
4-(Quinolin-2-yl)piperidine: A structural isomer with the quinoline attached at a different position.
Uniqueness: 3-(Piperidin-4-yl)quinoline is unique due to the combination of the quinoline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile scaffold for drug discovery .
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-piperidin-4-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-4,9-11,15H,5-8H2 |
Clave InChI |
QPKDKINDDXWEPS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one](/img/structure/B8747909.png)



![3-Methoxy-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B8747925.png)
![Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B8747944.png)





![1,8-Naphthyridin-4-amine, 7-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B8747982.png)

